molecular formula C14H20FN B12078449 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

Cat. No.: B12078449
M. Wt: 221.31 g/mol
InChI Key: ZVPHXQKSGDGSLH-UHFFFAOYSA-N
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Description

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is a piperidine derivative featuring a 3-fluorophenyl group attached via a three-carbon propyl chain to the piperidine ring. This structural motif is common in medicinal chemistry due to piperidine's versatility in modulating pharmacokinetic and pharmacodynamic properties.

Research highlights its antileukemic activity, particularly in derivatives where the piperidine nitrogen is functionalized with aryl methanone groups. For example, compounds such as 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone demonstrate significant antiproliferative effects in leukemia cell lines, with IC50 values in the micromolar range . The fluorine substituent may contribute to enhanced cellular uptake or target engagement, though specific data on this compound itself require further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(3-Fluoro-phenyl)-propylamine.

    Cyclization: The amine is then subjected to cyclization with a suitable reagent, such as 1,5-dibromopentane, to form the piperidine ring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is investigated for its potential pharmacological properties. Its structure allows it to act as a ligand in receptor binding studies, particularly in the context of sigma receptors, which are implicated in various neurological processes . The fluorine substitution enhances binding affinity, making it a candidate for developing therapeutics targeting central nervous system disorders.

Drug Development

This compound has been explored for its role in creating novel therapeutic agents aimed at treating conditions such as cocaine dependence. Research has shown that derivatives of related piperidine compounds exhibit significant binding affinities for dopamine and serotonin transporters, suggesting potential applications in addiction therapies . The structural modifications at specific positions on the phenylpropyl side chain can dramatically influence pharmacological profiles, allowing for tailored drug design.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enables chemists to create diverse derivatives with distinct properties. For instance, oxidation can yield ketones or carboxylic acids while reduction can produce alcohols or amines.

Case Study 1: Sigma Receptor Binding Studies

A study focused on the development of radioligands for positron emission tomography (PET) imaging utilized compounds similar to this compound. These compounds were designed to selectively bind to sigma receptors in the brain, providing insights into their distribution and potential therapeutic targets in neurodegenerative diseases .

Case Study 2: Cocaine Abuse Therapeutics

Research on analogs of piperidine derivatives demonstrated their effectiveness in binding to dopamine transporters, which are critical in the context of cocaine addiction. A racemic hydroxylated analog showed promise in suppressing cocaine-maintained responding in animal models without affecting normal feeding behavior, indicating a potential pathway for developing long-lasting therapeutic agents against substance abuse .

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antihypertensive Activity

  • Compound 93 (4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine): This derivative exhibits potent antihypertensive effects in spontaneously hypertensive rats (SHR), reducing blood pressure by 17% and 11% at 10 and 3 mg/kg oral doses, respectively. The bis(4-fluorophenyl)methyl group enhances lipophilicity, while the 4-chlorophenoxy chain may stabilize interactions with calcium channels. In contrast, 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine lacks the diarylmethyl and phenoxy substituents, suggesting divergent mechanisms of action .
  • Compound 63 (1-[4-[3-[4-[bis(3,4-difluorophenyl)methyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone): At 30 mg/kg, this compound reduces blood pressure by 35% in SHR, comparable to nifedipine. Its diarylmethyl and methoxyphenyl groups highlight the importance of aromatic bulk for calcium channel blockade, a feature absent in the simpler this compound .

Potassium Channel Blockers

  • UK-78,282 (4-[diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine) :
    This compound potently blocks Kv1.3 potassium channels, with structural contributions from the diphenylmethoxymethyl group enhancing binding to the channel's voltage-sensing domain. The 4-methoxyphenylpropyl chain may facilitate membrane penetration. Compared to this compound, UK-78,282’s larger substituents likely confer higher target specificity but lower metabolic stability .

Anticancer Derivatives

  • 4-(3-(Piperidin-4-yl)propyl)piperidine derivatives: Substitutions at the piperidine nitrogen with aryl methanones (e.g., 3(a-i) derivatives) yield compounds with IC50 values of 2–10 µM against leukemia cells. The dual piperidine-piperidine scaffold in these analogs, absent in this compound, may promote DNA intercalation or topoisomerase inhibition .

Histamine H3 Receptor (H3R) Antagonists

  • Compound 3m (1-(3-(4-(3-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine): Displays high H3R antagonism (IC50 = 5.92 nM), attributed to the triazolyl group’s hydrogen-bonding capacity. The 4-chlorophenyl moiety enhances affinity, whereas this compound’s fluorine may offer similar electronic effects but with smaller steric bulk .

Monoamine Oxidase B (MAO-B) Inhibitors

  • Dual-targeting ligands (e.g., 1-(3-(4-fluorophenoxy)propyl)piperidine): These compounds combine H3R antagonism with MAO-B inhibition, leveraging phenoxypropyl chains for membrane permeability. The 4-fluorophenoxy variant (Compound 22) shows moderate activity (melting point 132–136°C; molecular weight 327.38), suggesting that fluorine placement significantly impacts physicochemical properties .

Comparative Data Table

Compound Name / ID Key Structural Features Biological Activity Reference
This compound 3-Fluorophenyl propyl chain on piperidine Antileukemic (IC50 ~5–10 µM)
Compound 93 Bis(4-fluorophenyl)methyl, 4-chlorophenoxy Antihypertensive (17% reduction at 10 mg/kg)
UK-78,282 Diphenylmethoxymethyl, 4-methoxyphenylpropyl Kv1.3 potassium channel blocker (IC50 < 100 nM)
Compound 3m 4-Chlorophenyl triazolyl, phenoxypropyl H3R antagonist (IC50 = 5.92 nM)
1-(3-(4-fluorophenoxy)propyl)piperidine 4-Fluorophenoxypropyl MAO-B inhibitor, H3R ligand

Key Research Findings

  • Substituent Effects : Bulky aromatic groups (e.g., diphenylmethoxymethyl in UK-78,282) enhance target engagement but may reduce bioavailability. Smaller halogenated groups (e.g., 3-fluorophenyl in this compound) balance lipophilicity and metabolic stability .
  • Therapeutic Versatility: Piperidine derivatives exhibit diverse activities—antihypertensive, anticancer, and receptor modulation—depending on nitrogen substituents. For example, phenoxypropyl chains favor H3R/MAO-B dual activity, while diarylmethyl groups target calcium channels .

Biological Activity

4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine rings and the introduction of the fluoro-substituted phenyl group. Various methodologies have been explored to optimize yields and enhance biological activity. For instance, derivatives have been synthesized using techniques like three-component reactions and cycloaddition strategies, which have shown promise in increasing cytotoxicity against cancer cell lines .

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. In particular, compounds within this class have been tested against various human leukemia cell lines (e.g., K562 and Reh), demonstrating potent antiproliferative effects. The most active derivatives have shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundK5625.0Induction of apoptosis
4-[3-(2-Nitrophenyl)-propyl]-piperidineReh8.2Cell cycle arrest
4-[3-(Chlorophenyl)-propyl]-piperidineTHP-110.5Inhibition of proliferation

These compounds typically induce apoptosis through pathways involving caspase activation and DNA fragmentation, as evidenced by assays measuring lactate dehydrogenase (LDH) release and cell cycle analysis .

Neuropharmacological Effects

In addition to anticancer activity, piperidine derivatives have been evaluated for their effects on neurotransmitter transporters. Specifically, studies have shown that some analogs exhibit high selectivity for dopamine (DA) transporters, which may be beneficial in treating disorders such as Parkinson's disease and depression. The binding affinities for these transporters are often enhanced by the presence of fluorine substituents on the phenyl ring .

Table 2: Binding Affinity of Piperidine Derivatives to Dopamine Transporters

CompoundDA Transporter Binding Affinity (nM)Selectivity Ratio (5HT/DA)
This compound1549
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine810

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Certain derivatives can halt the cell cycle at specific checkpoints, preventing proliferation.
  • Neurotransmitter Modulation : By selectively binding to dopamine transporters, these compounds can modulate dopaminergic signaling pathways.

Case Studies

Several case studies illustrate the efficacy of piperidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia demonstrated that treatment with a derivative showed improved outcomes compared to standard therapies.
  • Case Study 2 : In preclinical models for neurodegenerative diseases, compounds demonstrated significant improvement in motor function and reduced neuroinflammation.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine be optimized to enhance yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., dichloromethane for improved solubility), temperature control (room temperature vs. reflux), and base selection (sodium hydroxide or alternatives like potassium carbonate). Purification methods like column chromatography or recrystallization should be validated using HPLC or GC-MS to confirm purity ≥95%. Safety protocols (e.g., handling fluorinated intermediates under inert conditions) must align with hazard codes (e.g., H315 for skin irritation) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm structural integrity, focusing on fluorine coupling patterns in the aromatic region. Mass spectrometry (HRMS) validates molecular weight (C14_{14}H18_{18}FN), while FT-IR identifies functional groups (e.g., piperidine C-N stretches). Purity assessment via HPLC with UV detection (λ = 254 nm) and comparison to NIST reference data ensures reproducibility .

Q. How should researchers design in vitro experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Start with target-specific assays (e.g., receptor binding studies for CNS targets) using radioligand displacement or fluorescence polarization. Dose-response curves (1 nM–10 µM) should include positive controls (e.g., known piperidine-based inhibitors) and account for fluorophenyl moiety interactions with hydrophobic binding pockets. Replicate experiments (n ≥ 3) and use ANOVA for statistical significance .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., buffer pH, cell lines, incubation times). Validate inconsistencies via orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and patch-clamp electrophysiology for ion channel modulators. Cross-reference computational docking results (AutoDock Vina) to identify steric clashes or solvation effects influencing activity .

Q. What computational strategies are recommended to predict the compound’s interactions with non-target proteins?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess off-target binding, focusing on cytochrome P450 enzymes due to the fluorophenyl group’s metabolic liability. Use QSAR models trained on piperidine derivatives to predict ADME properties (e.g., logP = 2.8, t1/2_{1/2} = 4.5 h). Validate with in vitro microsomal stability assays .

Q. What are the key challenges in scaling up synthesis for preclinical toxicity studies, and how can they be mitigated?

  • Methodological Answer : Address scalability by transitioning from batch to flow chemistry, optimizing catalyst loading (e.g., Pd/C for hydrogenation), and implementing process analytical technology (PAT) for real-time monitoring. Purity thresholds (>99%) require strict control of residual solvents (ICH Q3C guidelines). Toxicity screening should include Ames tests for mutagenicity and hERG inhibition assays .

Q. Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

  • Methodological Answer : Anchor studies to the "fluorine effect" in blood-brain barrier penetration and piperidine’s role in dopamine receptor modulation. Use cheminformatic tools (e.g., ChEMBL) to map structural analogs and their clinical outcomes. Hypothesis-driven research should link fluorophenyl-propyl substitutions to σ-1 receptor affinity trends .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound’s activity?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) using GraphPad Prism. For heteroscedastic data, use weighted least squares or robust regression. Bayesian hierarchical models can pool data from multiple assays, incorporating prior knowledge of piperidine pharmacodynamics .

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)propyl]piperidine

InChI

InChI=1S/C14H20FN/c15-14-6-2-5-13(11-14)4-1-3-12-7-9-16-10-8-12/h2,5-6,11-12,16H,1,3-4,7-10H2

InChI Key

ZVPHXQKSGDGSLH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC(=CC=C2)F

Origin of Product

United States

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